Sqle-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H21F2N5O2S |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

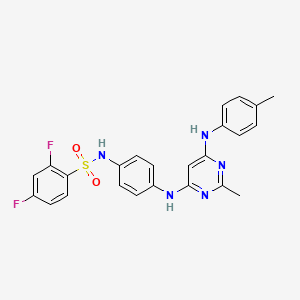

2,4-difluoro-N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]benzenesulfonamide |

InChI |

InChI=1S/C24H21F2N5O2S/c1-15-3-6-18(7-4-15)29-23-14-24(28-16(2)27-23)30-19-8-10-20(11-9-19)31-34(32,33)22-12-5-17(25)13-21(22)26/h3-14,31H,1-2H3,(H2,27,28,29,30) |

InChI Key |

JVHLHGQTUDIPMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Sqle-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sqle-IN-1 is a novel small molecule inhibitor of squalene epoxidase (SQLE), a critical enzyme in the cholesterol biosynthesis pathway. By targeting SQLE, this compound disrupts cholesterol homeostasis and downstream signaling pathways, leading to anti-proliferative and anti-migratory effects in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, based on currently available data. It details the molecular target, the impacted signaling pathways, and generalized protocols for the key experiments used to elucidate its activity.

Core Mechanism of Action: Inhibition of Squalene Epoxidase

This compound directly targets and inhibits the enzymatic activity of squalene epoxidase (SQLE).[1] SQLE is a rate-limiting enzyme in the cholesterol biosynthesis pathway, responsible for the conversion of squalene to 2,3-(S)-oxidosqualene.[1] By inhibiting this crucial step, this compound effectively reduces the cellular production of cholesterol.

The primary mechanism involves the binding of this compound to the SQLE enzyme, which blocks its catalytic function. This leads to an accumulation of the substrate, squalene, and a depletion of downstream products, including cholesterol.

Downstream Signaling Effects: Modulation of the PI3K/AKT Pathway

Beyond its direct impact on cholesterol synthesis, this compound exerts significant influence on the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival. The key downstream effects of this compound include:

-

Increased PTEN Expression: Treatment with this compound has been shown to increase the expression of Phosphatase and Tensin homolog (PTEN).[1] PTEN is a tumor suppressor protein that acts as a negative regulator of the PI3K/AKT pathway.

-

Inhibition of PI3K and AKT: By upregulating PTEN, this compound leads to the subsequent inhibition of PI3K and the phosphorylation of AKT.[1] This dampens the pro-survival and pro-proliferative signals mediated by this pathway.

The precise molecular link between the inhibition of SQLE and the upregulation of PTEN is an area of ongoing research.

Cellular and Anti-Tumor Effects

The dual action of this compound on cholesterol metabolism and the PI3K/AKT pathway translates into significant anti-tumor effects in preclinical models. Specifically, in the context of liver cancer cell lines such as Huh7, this compound has been observed to:

-

Inhibit Cell Proliferation: By arresting the cell cycle and inducing apoptosis, this compound effectively curtails the uncontrolled growth of cancer cells.[1]

-

Inhibit Cell Migration: The compound has also been shown to impede the migratory capabilities of cancer cells, a crucial factor in metastasis.[1]

Quantitative Data Summary

Currently, specific quantitative data for this compound, such as IC50 values for SQLE enzyme inhibition and cellular proliferation, are not publicly available in peer-reviewed literature. The information is primarily derived from patent literature and vendor descriptions. The following table summarizes the qualitative effects observed.

| Parameter | Effect of this compound | Cell Line |

| Squalene Epoxidase (SQLE) Activity | Inhibition | - |

| Cellular Cholesterol Generation | Inhibition | Huh7 |

| Cell Proliferation | Inhibition | Huh7 |

| Cell Migration | Inhibition | Huh7 |

| PTEN Expression | Increase | Huh7 |

| PI3K/AKT Signaling | Inhibition | Huh7 |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.

References

Sqle-IN-1: A Potent Inhibitor of Squalene Epoxidase for Research in Oncology and Metabolic Disease

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sqle-IN-1 is a small molecule inhibitor of squalene epoxidase (SQLE), a critical enzyme in the cholesterol biosynthesis pathway. By targeting SQLE, this compound has demonstrated significant effects on cancer cell proliferation, migration, and cellular signaling pathways, making it a valuable tool for research in oncology and metabolic diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.

Introduction to Squalene Epoxidase (SQLE)

Squalene epoxidase (SQLE), also known as squalene monooxygenase, is a rate-limiting enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene. This is the first oxygenation step in the cholesterol biosynthesis pathway and is crucial for the production of cholesterol and other sterols.[1][2] Dysregulation of SQLE has been implicated in various diseases, including cancer, where it is often overexpressed and associated with poor prognosis.[3][4] This makes SQLE an attractive therapeutic target for the development of novel anti-cancer and cholesterol-lowering agents.

This compound: A Selective SQLE Inhibitor

This compound, also referred to as compound 19, is a potent and selective inhibitor of squalene epoxidase.[1][5] Its inhibitory action on SQLE leads to a downstream cascade of cellular events, including the modulation of key signaling pathways involved in cell growth and survival.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of squalene epoxidase. This leads to a reduction in the synthesis of cholesterol, a vital component of cell membranes and a precursor for various signaling molecules.[1][5] Furthermore, the inhibition of SQLE by this compound has been shown to impact cellular signaling, notably by increasing the expression of the tumor suppressor protein PTEN and subsequently inhibiting the PI3K/AKT signaling pathway.[1][5] The PI3K/AKT pathway is a central regulator of cell proliferation, growth, and survival, and its inhibition is a key strategy in cancer therapy.

Quantitative Data

Currently, specific quantitative data such as the IC50 or Ki value for the direct inhibition of the squalene epoxidase enzyme by this compound is not publicly available in the reviewed literature. However, its effects on cancer cell lines have been characterized.

Table 1: Biological Activity of this compound in Huh7 Cells

| Parameter | Cell Line | Effect |

| Cell Proliferation | Huh7 | Inhibition |

| Cell Migration | Huh7 | Inhibition |

| Cholesterol Generation | Huh7 | Inhibition |

| PTEN Expression | Huh7 | Increased |

| PI3K/AKT Pathway | Huh7 | Inhibition |

Data sourced from MedchemExpress product information.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Squalene Epoxidase Inhibition Assay (General Protocol)

This assay measures the ability of this compound to inhibit the enzymatic activity of squalene epoxidase.

Materials:

-

Recombinant human squalene epoxidase

-

Squalene (substrate)

-

NADPH

-

FAD

-

This compound

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Scintillation fluid and vials

-

Radiolabeled squalene (e.g., [3H]-squalene) for radiometric detection, or a suitable setup for a non-radiometric method.

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and FAD.

-

Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture with recombinant squalene epoxidase for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate, squalene (and a tracer amount of radiolabeled squalene if using a radiometric assay).

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a strong acid or a solvent to extract the lipids).

-

Extract the lipid-soluble products (2,3-oxidosqualene).

-

Quantify the product formation. For radiometric assays, this can be done using liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition curve.

Diagram 1: General Workflow for Squalene Epoxidase Inhibition Assay

Caption: Workflow for a typical squalene epoxidase enzymatic assay.

Huh7 Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of Huh7 human hepatoma cells.

Materials:

-

Huh7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed Huh7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram 2: Workflow for Huh7 Cell Proliferation (MTT) Assay

Caption: Step-by-step workflow of a cell proliferation assay using MTT.

Western Blot Analysis of the PTEN/PI3K/AKT Pathway

This protocol details the procedure to assess the protein expression levels of PTEN, total AKT, and phosphorylated AKT (a marker of pathway activation) in Huh7 cells treated with this compound.

Materials:

-

Huh7 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PTEN, anti-AKT, anti-phospho-AKT, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed Huh7 cells and treat with this compound for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Diagram 3: Signaling Pathway of this compound Action

Caption: Proposed signaling cascade affected by this compound.

Conclusion

This compound is a valuable research tool for investigating the role of squalene epoxidase in various cellular processes, particularly in the context of cancer and metabolic disorders. Its ability to inhibit SQLE and modulate the PTEN/PI3K/AKT signaling pathway provides a powerful means to study the intricate connections between cholesterol metabolism and cell signaling. The experimental protocols provided in this guide offer a starting point for researchers to further characterize the biological activities of this potent inhibitor. Further studies are warranted to determine its precise quantitative inhibitory constants and to explore its full therapeutic potential.

References

The Role of Sqle-IN-1 in the Cholesterol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalene epoxidase (SQLE) is a critical rate-limiting enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene. Its role in various pathologies, including cancer and hypercholesterolemia, has positioned it as a significant target for therapeutic intervention. This technical guide provides an in-depth overview of Sqle-IN-1, a known inhibitor of SQLE. We will explore its mechanism of action, its effects on cellular processes, and detailed protocols for its experimental application. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, oncology, and drug development.

Introduction to Squalene Epoxidase and the Cholesterol Biosynthesis Pathway

The cholesterol biosynthesis pathway is a complex and highly regulated metabolic process essential for cellular function. It is responsible for the de novo synthesis of cholesterol, a fundamental component of cell membranes and a precursor for steroid hormones and bile acids. The pathway begins with acetyl-CoA and involves a series of enzymatic reactions. One of the key regulatory steps is catalyzed by squalene epoxidase (SQLE).

SQLE is the second rate-limiting enzyme in this pathway and is responsible for the first oxygenation step, converting squalene to 2,3(S)-oxidosqualene.[1][2] This step is a critical control point in the pathway. Dysregulation of SQLE has been implicated in various diseases. Notably, its overexpression has been observed in several types of cancer, where it contributes to increased cholesterol production, promoting cell proliferation and survival.

This compound: A Squalene Epoxidase Inhibitor

Mechanism of Action

This compound exerts its primary effect by inhibiting the enzymatic activity of squalene epoxidase. This inhibition leads to a reduction in the production of 2,3-oxidosqualene and downstream cholesterol. The accumulation of the substrate, squalene, is a direct consequence of this inhibition.

Beyond its direct impact on cholesterol synthesis, this compound has been shown to modulate critical cellular signaling pathways. Specifically, it has been observed to increase the expression of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) and subsequently inhibit the PI3K/AKT signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to anti-cancer effects.

Quantitative Data

As of the latest available information, a specific IC50 value for the direct enzymatic inhibition of squalene epoxidase by this compound has not been publicly reported. However, to provide a context for the potency of SQLE inhibitors, the following table summarizes the IC50 values of other known inhibitors of this enzyme.

| Inhibitor | Target Organism | IC50 Value | Reference |

| NB-598 | Human | 4.8 nM | Padyana et al., 2019 |

| Terbinafine | Candida albicans | 30 nM | Ryder, 1992 |

| Liranaftate | Trichophyton mentagrophytes | 0.02 µg/mL | Hori et al., 1992 |

Note: This table is provided for contextual purposes to illustrate the range of potencies for SQLE inhibitors. The absence of a value for this compound indicates that this specific data is not currently available in the cited literature.

This compound has been shown to inhibit the proliferation and migration of the human hepatocellular carcinoma cell line, Huh7. While a specific IC50 value for this anti-proliferative effect is not consistently reported, its activity in this cell line underscores its potential as an anti-cancer agent.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound.

Cell Culture

The Huh7 human hepatocellular carcinoma cell line is a suitable model for studying the effects of this compound.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.

-

Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cellular Cholesterol Quantification

This protocol outlines the measurement of total cellular cholesterol levels.

-

Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them in a suitable lysis buffer.

-

Cholesterol Assay: Use a commercially available cholesterol quantification kit (e.g., from Sigma-Aldrich or Abcam) following the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of cholesterol.

-

Standard Curve: Generate a standard curve using the cholesterol standard provided in the kit.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Determine the cholesterol concentration in the samples by interpolating from the standard curve and normalize to the total protein concentration of the cell lysate.

Western Blot Analysis for PTEN/PI3K/AKT Pathway

This technique is used to detect changes in the protein expression levels of key components of the PTEN/PI3K/AKT signaling pathway.

-

Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PTEN, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes discussed in this guide.

Conclusion

This compound is a valuable tool for researchers studying the cholesterol biosynthesis pathway and its role in disease. As an inhibitor of squalene epoxidase, it offers a means to probe the downstream consequences of blocking this critical enzymatic step. Its demonstrated effects on cancer cell proliferation and the PTEN/PI3K/AKT signaling pathway highlight its potential for further investigation in oncology and drug development. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted activities of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to determine its precise potency and mechanism of inhibition.

References

The Impact of Squalene Epoxidase Inhibition by Sqle-IN-1 on Cellular Proliferation and Migration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalene epoxidase (SQLE), a key rate-limiting enzyme in the cholesterol biosynthesis pathway, has emerged as a significant target in cancer therapy.[1][2][3][4] Its inhibition has been shown to impede the growth and metastasis of various cancer cells. This technical guide delves into the effects of Sqle-IN-1, a potent SQLE inhibitor, on cell proliferation and migration. We will explore the underlying molecular mechanisms, present quantitative data from key experimental findings, and provide detailed protocols for the assays used to evaluate these cellular processes. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development and cancer biology.

Introduction to Squalene Epoxidase (SQLE) and its Role in Cancer

Squalene epoxidase (SQLE) catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the de novo synthesis of cholesterol.[2][5][6] Dysregulation of cholesterol metabolism is a recognized hallmark of cancer, with elevated SQLE expression being associated with poor prognosis in various malignancies, including colorectal, hepatocellular, and pancreatic cancers.[1][4][7][8] By promoting the synthesis of cholesterol and other sterol-dependent molecules, SQLE contributes to the maintenance of cell membrane integrity, signaling pathway activation, and ultimately, tumor growth and progression.[2][4][9] Inhibition of SQLE, therefore, presents a promising therapeutic strategy to disrupt these cancer-promoting processes.[2][4]

This compound: A Potent Inhibitor of SQLE

This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of SQLE.[10] By blocking the cholesterol biosynthesis pathway, this compound has been demonstrated to exert significant anti-proliferative and anti-migratory effects on cancer cells.[10] This guide will focus on the cellular consequences of SQLE inhibition by this compound and other well-characterized SQLE inhibitors like Terbinafine, which shares a similar mechanism of action.

Effect of this compound on Cell Proliferation

Inhibition of SQLE by this compound leads to a significant reduction in cell proliferation across various cancer cell lines. This effect is primarily attributed to the depletion of intracellular cholesterol, which is essential for the formation of new cell membranes during cell division.

Quantitative Data on Cell Proliferation

The anti-proliferative effects of SQLE inhibitors have been quantified using various assays, with the IC50 value (the concentration of an inhibitor that reduces a biological activity by half) being a key metric.

| Inhibitor | Cell Line | Assay | IC50 Value / Effect | Reference |

| This compound | Huh7 (Hepatocellular Carcinoma) | Proliferation Assay | Inhibition of proliferation noted | [10] |

| Terbinafine | HT29 (Colorectal Cancer) | Growth Assay | Dose-dependent growth suppression | [1] |

| Terbinafine | DLD1 (Colorectal Cancer) | Growth Assay | Dose-dependent growth suppression | [1] |

| Terbinafine | Pancreatic Cancer Cells | CCK-8 Assay | 20 µmol/L and 50 µmol/L inhibited cell growth | [11] |

Experimental Protocol: MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., Huh7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (or other SQLE inhibitor)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Effect of this compound on Cell Migration

Cell migration is a crucial process in cancer metastasis. Inhibition of SQLE has been shown to impair the migratory capabilities of cancer cells.

Quantitative Data on Cell Migration

The effect of SQLE inhibitors on cell migration is often assessed using wound healing and Transwell migration assays.

| Inhibitor | Cell Line | Assay | Observation | Reference |

| This compound | Huh7 (Hepatocellular Carcinoma) | Migration Assay | Inhibition of migration noted | [10] |

| Terbinafine | Pancreatic Cancer Cells | Wound Healing Assay | Significant inhibition of cell migration | [11] |

| shSQLE | Esophageal Squamous Cell Carcinoma Cells | Wound Healing Assay | Migratory ability was notably lower | [12] |

| shSQLE | Esophageal Squamous Cell Carcinoma Cells | Transwell Migration Assay | Suppressed the invasive ability | [12] |

Experimental Protocol: Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study directional cell migration in vitro.[13][14][15]

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

6-well or 12-well plates

-

Pipette tip (p200 or p1000) or a specialized wound healing insert

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Creating the "Wound": Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer. Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.

-

Washing: Gently wash the wells with PBS to remove any detached cells.

-

Inhibitor Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control to the wells.

-

Image Acquisition: Immediately capture images of the wound at time 0. Continue to capture images at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control group is nearly closed.

-

Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Experimental Protocol: Transwell Migration Assay

The Transwell migration assay, also known as the Boyden chamber assay, is used to assess the chemotactic migration of cells through a porous membrane.[16][17][18][19]

Materials:

-

Transwell inserts (typically with 8 µm pores)

-

24-well plates

-

Cancer cell line of interest

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

Chemoattractant Addition: Add complete growth medium (containing a chemoattractant like FBS) to the lower chamber of the 24-well plate.

-

Cell Seeding: Resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control. Seed the cells into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours) at 37°C in a 5% CO₂ incubator.

-

Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain them with crystal violet.

-

Image Acquisition and Quantification: Take images of the stained cells using a microscope. Count the number of migrated cells in several random fields of view.

-

Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the control group.

Signaling Pathways Modulated by this compound

The anti-proliferative and anti-migratory effects of SQLE inhibition are mediated through the modulation of key oncogenic signaling pathways. The primary mechanism involves the disruption of cholesterol homeostasis, which in turn affects the function of membrane-associated signaling proteins and the integrity of lipid rafts.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell growth, survival, and proliferation.[9] this compound has been shown to inhibit this pathway.[10] Inhibition of SQLE leads to a decrease in cholesterol levels, which can disrupt the function of lipid rafts. Lipid rafts are specialized membrane microdomains that serve as platforms for signaling molecules, including receptors and kinases that activate the PI3K/AKT cascade.[20] Furthermore, some studies suggest that SQLE inhibition can increase the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway.[10]

Caption: this compound inhibits the PI3K/AKT pathway.

ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Some studies have indicated that SQLE can positively regulate the ERK signaling pathway.[7] Inhibition of SQLE can lead to the suppression of ERK phosphorylation and activation, thereby contributing to the observed anti-proliferative effects.[4]

Caption: this compound can suppress the ERK/MAPK pathway.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for investigating the effects of this compound on cell proliferation and migration.

Caption: General workflow for studying this compound effects.

Conclusion

This compound and other SQLE inhibitors represent a promising class of anti-cancer agents. By targeting the cholesterol biosynthesis pathway, these compounds effectively inhibit cell proliferation and migration in a variety of cancer models. The modulation of key signaling pathways, including PI3K/AKT and ERK/MAPK, underscores the central role of cholesterol metabolism in cancer cell biology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of SQLE inhibition. Future studies should continue to explore the in vivo efficacy and safety of this compound and other next-generation SQLE inhibitors, with the ultimate goal of translating these findings into novel cancer therapies.

References

- 1. gut.bmj.com [gut.bmj.com]

- 2. Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Squalene epoxidase promotes colorectal cancer cell proliferation through accumulating calcitriol and activating CYP24A1-mediated MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy [frontiersin.org]

- 5. What are SQLE inhibitors and how do they work? [synapse.patsnap.com]

- 6. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Squalene epoxidase (SQLE) promotes the growth and migration of the hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | SQLE, A Key Enzyme in Cholesterol Metabolism, Correlates With Tumor Immune Infiltration and Immunotherapy Outcome of Pancreatic Adenocarcinoma [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. SQLE facilitates the pancreatic cancer progression via the lncRNA‐TTN‐AS1/miR‐133b/SQLE axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Wound healing assay - Wikipedia [en.wikipedia.org]

- 15. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 18. corning.com [corning.com]

- 19. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. SQLE promotes pancreatic cancer growth by attenuating ER stress and activating lipid rafts-regulated Src/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Impact of Sqle-IN-1 on the PI3K/AKT Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the impact of Sqle-IN-1, a potent squalene epoxidase (SQLE) inhibitor, on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. Dysregulation of the PI3K/AKT pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. This compound has emerged as a molecule of interest due to its indirect regulatory effects on this crucial signaling cascade. This document details the mechanism of action of this compound, presents illustrative quantitative data on its effects, provides detailed experimental protocols for investigation, and includes visual diagrams of the signaling pathway and experimental workflows.

Introduction to the PI3K/AKT Pathway and SQLE

The PI3K/AKT pathway is a central signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its activation is initiated by various upstream signals, such as growth factors and cytokines, leading to the phosphorylation of AKT. Once activated, AKT phosphorylates a wide range of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.

Squalene epoxidase (SQLE) is a key rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Recent studies have revealed a significant correlation between elevated SQLE expression and the activation of the PI3K/AKT pathway in several cancers.[2][3] This has positioned SQLE as a potential therapeutic target for cancers characterized by aberrant PI3K/AKT signaling.

Mechanism of Action: this compound and the PI3K/AKT Pathway

This compound is a small molecule inhibitor of squalene epoxidase.[4] Its primary mode of action on the PI3K/AKT pathway is indirect, mediated through the upregulation of Phosphatase and Tensin Homolog (PTEN).[4] PTEN is a critical tumor suppressor protein that functions as a negative regulator of the PI3K/AKT pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby preventing the activation of AKT.

The proposed mechanism is as follows:

-

Inhibition of SQLE: this compound directly inhibits the enzymatic activity of squalene epoxidase.

-

Increased PTEN Expression: Inhibition of SQLE leads to an increase in the expression of PTEN.[4][5] The precise molecular link between SQLE inhibition and PTEN upregulation is an area of ongoing research.

-

Inhibition of PI3K/AKT Signaling: The elevated levels of PTEN lead to a reduction in PIP3, which in turn prevents the phosphorylation and activation of AKT.[5] This results in the downstream suppression of the entire PI3K/AKT signaling cascade.

dot

Caption: this compound inhibits SQLE, leading to increased PTEN expression and subsequent inhibition of the PI3K/AKT pathway.

Quantitative Data on the Impact of this compound

While specific quantitative data for this compound's direct impact on the PI3K/AKT pathway, such as IC50 values for PI3K or AKT, are not extensively available in the public domain, the following tables illustrate the expected outcomes based on the known mechanism of action and data from studies on SQLE inhibition.

Table 1: Illustrative IC50 Values of this compound

| Parameter | Cell Line | Illustrative IC50 Value |

| Cell Viability | Huh7 | ~5 µM |

| Cell Viability | A549 | ~10 µM |

| Cell Viability | MCF7 | ~8 µM |

Note: These are representative values and may vary depending on the specific cell line and experimental conditions.

Table 2: Illustrative Quantitative Western Blot Analysis of p-AKT (Ser473) Levels

| Treatment | Concentration | Fold Change in p-AKT (Ser473) vs. Control |

| Vehicle (DMSO) | - | 1.0 |

| This compound | 1 µM | 0.8 |

| This compound | 5 µM | 0.4 |

| This compound | 10 µM | 0.2 |

Note: This table illustrates the expected dose-dependent decrease in AKT phosphorylation upon treatment with this compound.

Table 3: Illustrative Quantitative RT-PCR Analysis of PTEN Expression

| Treatment | Concentration | Fold Change in PTEN mRNA vs. Control |

| Vehicle (DMSO) | - | 1.0 |

| This compound | 1 µM | 1.5 |

| This compound | 5 µM | 2.5 |

| This compound | 10 µM | 4.0 |

Note: This table illustrates the expected dose-dependent increase in PTEN mRNA expression upon treatment with this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the impact of this compound on the PI3K/AKT pathway.

Western Blot Analysis of PI3K/AKT Pathway Proteins

This protocol details the detection of total and phosphorylated levels of key proteins in the PI3K/AKT pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-PTEN, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

-

Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative protein expression levels.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell proliferation and viability.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound.

-

MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vitro PI3K Kinase Assay

This assay measures the direct effect of this compound on PI3K enzymatic activity.

Materials:

-

PI3K kinase assay kit (commercially available)

-

Purified active PI3K enzyme

-

PIP2 substrate

-

ATP

-

Kinase reaction buffer

Procedure:

-

Reaction Setup: Prepare the kinase reaction mixture containing PI3K enzyme, kinase buffer, and varying concentrations of this compound.

-

Initiate Reaction: Add ATP and the lipid substrate (PIP2) to initiate the kinase reaction.

-

Incubation: Incubate the reaction at 30°C for the recommended time.

-

Detection: Stop the reaction and detect the amount of product (PIP3) formed using the method specified by the kit (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Determine the effect of this compound on PI3K activity and calculate the IC50 value if applicable.

dot

Caption: A typical experimental workflow for investigating the effects of this compound on the PI3K/AKT pathway.

Conclusion

This compound presents a promising strategy for targeting the PI3K/AKT pathway in a novel, indirect manner. By inhibiting squalene epoxidase, this compound leads to the upregulation of the tumor suppressor PTEN, which in turn effectively downregulates PI3K/AKT signaling. This guide provides a foundational understanding and practical protocols for researchers to further investigate the therapeutic potential of this compound and other SQLE inhibitors in cancers with a dependency on the PI3K/AKT pathway. Further research is warranted to elucidate the precise molecular mechanisms linking SQLE to PTEN expression and to obtain more extensive quantitative data on the effects of this compound.

References

- 1. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of squalene epoxidase linking with PI3K/AKT signaling pathway suppresses endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of squalene epoxidase linking with PI3K/AKT signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SQLE Knockdown inhibits bladder cancer progression by regulating the PTEN/AKT/GSK3β signaling pathway through P53 - PMC [pmc.ncbi.nlm.nih.gov]

Sqle-IN-1 in Liver Cancer Research: A Technical Guide

Abstract

Hepatocellular carcinoma (HCC), the most prevalent form of primary liver cancer, presents a significant global health challenge, often characterized by a poor prognosis and limited therapeutic options.[1][2] A growing body of research has identified the dysregulation of metabolic pathways as a hallmark of cancer, with the cholesterol biosynthesis pathway emerging as a critical player in HCC progression. Squalene epoxidase (SQLE), a rate-limiting enzyme in this pathway, is frequently overexpressed in liver tumors and correlates with negative patient outcomes.[3][4][5] This has positioned SQLE as a promising therapeutic target. Sqle-IN-1 is a potent and specific inhibitor of SQLE, demonstrating significant anti-tumor effects in preclinical studies. This technical guide provides an in-depth overview of the applications of this compound in liver cancer research, detailing its mechanism of action, impact on core signaling pathways, relevant quantitative data, and key experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and metabolic diseases.

Introduction: Squalene Epoxidase (SQLE) as a Therapeutic Target in Hepatocellular Carcinoma (HCC)

The Cholesterol Biosynthesis Pathway and SQLE's Role

Cholesterol is an essential structural component of cell membranes and a precursor for the synthesis of steroid hormones and bile acids.[6] While crucial for normal cell function, cancer cells often exhibit an increased demand for cholesterol to support rapid proliferation and membrane biogenesis.[6][7] The synthesis of cholesterol is a complex, multi-step process known as the mevalonate pathway. Squalene epoxidase (SQLE) is a key rate-limiting enzyme in this pathway, catalyzing the first oxygenation step—the conversion of squalene to 2,3-oxidosqualene.[3][7] This step is a critical control point in the downstream synthesis of cholesterol.

Overexpression of SQLE in Liver Cancer and Prognostic Significance

Numerous studies have demonstrated that SQLE is significantly upregulated in HCC tissues compared to adjacent normal liver tissue.[3][8] This overexpression is not merely a correlative finding; it has been established as a driver of hepatocarcinogenesis, particularly in the context of nonalcoholic fatty liver disease (NAFLD)-associated HCC.[4][5][9] High levels of SQLE expression are strongly associated with advanced tumor grade, larger tumor size, and worse overall and disease-free survival in HCC patients.[3] The oncogenic role of SQLE is attributed to both the downstream effects of its product, cholesterol, and other metabolic consequences of its activity.[4][5]

This compound: A Potent Inhibitor of SQLE

Mechanism of Action

This compound is a small molecule inhibitor designed to specifically target and block the enzymatic activity of Squalene Epoxidase.[10] By inhibiting SQLE, this compound prevents the conversion of squalene to 2,3-oxidosqualene, thereby halting the cholesterol biosynthesis pathway at a critical juncture.[10] This leads to two primary consequences within the cancer cell: the depletion of downstream cholesterol and its derivatives, and the accumulation of the substrate, squalene. This dual effect disrupts cellular homeostasis and triggers multiple anti-tumorigenic signaling cascades. Research indicates that this compound effectively inhibits the proliferation and migration of liver cancer cells (specifically Huh7 cells) and reduces cellular cholesterol generation.[10]

Core Signaling Pathways Modulated by this compound

The inhibition of SQLE by this compound initiates a cascade of molecular events that impact several key signaling pathways crucial for liver cancer cell survival and proliferation.

Downregulation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is hyperactivated in a majority of HCCs.[11] SQLE overexpression has been shown to activate this pathway.[4][12] One key mechanism involves SQLE-induced metabolic stress. The enzymatic activity of SQLE increases the NADP+/NADPH ratio, leading to oxidative stress.[4][5] This oxidative stress induces the expression of DNA methyltransferase 3A (DNMT3A), which then epigenetically silences the promoter of the tumor suppressor gene PTEN (Phosphatase and tensin homolog).[4][5][7] PTEN is a negative regulator of the PI3K/AKT pathway.[11] Its silencing leads to the constitutive activation of AKT and its downstream effector, mTOR.[4][5]

This compound, by inhibiting SQLE, prevents this cascade. It restores PTEN expression, leading to the dephosphorylation and inactivation of AKT, thereby shutting down the pro-survival PI3K/AKT/mTOR signaling.[4][10]

Attenuation of the ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is another critical signaling cascade that governs cell proliferation and migration and is often deregulated in HCC.[13] Studies have shown that SQLE can positively regulate ERK signaling.[8] Overexpression of SQLE in HCC cells leads to increased phosphorylation (activation) of ERK, which promotes cell proliferation and migration. Conversely, downregulation of SQLE inhibits these tumorigenic properties.[8] By inhibiting SQLE, this compound can be expected to decrease ERK activation, contributing to its anti-cancer effects.

Interaction with p53 Tumor Suppressor Pathway

The tumor suppressor p53 plays a crucial role in preventing cancer formation by controlling cell cycle and metabolism.[6] Recent findings reveal a direct regulatory link between p53 and SQLE. Under normal conditions, wild-type p53 transcriptionally represses the SQLE gene, thereby suppressing cholesterol synthesis and tumor growth.[6] In many cancers, p53 is mutated or inactivated, which lifts this repression and leads to the upregulation of SQLE.[6] Furthermore, cancer-associated p53 mutants can even enhance SQLE expression.[6] Therefore, in tumors with compromised p53 function, targeting SQLE with inhibitors like this compound becomes a critical therapeutic strategy to counteract the loss of this natural regulatory mechanism.

Modulation of the Tumor Immune Microenvironment

SQLE plays a significant role in creating an immunosuppressive tumor microenvironment (TME) in liver cancer, particularly in MASH-HCC (metabolic dysfunction-associated steatohepatitis-associated HCC).[14][15] Overexpression of SQLE in tumor cells leads to an accumulation of cholesterol in the TME.[14][16] This excess cholesterol has a dual inhibitory effect on the anti-tumor immune response:

-

Inactivation of Cytotoxic CD8+ T cells: Cholesterol impairs the effector function of these critical anti-cancer immune cells.[14][15]

-

Induction of Myeloid-Derived Suppressor Cells (MDSCs): It promotes the activity of MDSCs, which are potent suppressors of the immune response.[14][15]

By inhibiting SQLE and reducing cholesterol accumulation, this compound can help reverse this immunosuppression, reactivating CD8+ T cells and reducing the suppressive function of MDSCs.[14] This suggests a strong rationale for combining SQLE inhibitors with immunotherapy, such as anti-PD-1 agents, to enhance their efficacy.[14][16]

Role in Ferroptosis

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][17] Inducing ferroptosis is a promising therapeutic strategy for cancer. The cholesterol biosynthesis pathway intersects with ferroptosis regulation. It has been shown that SQLE knockdown can induce ferroptosis in cancer cells.[18] Conversely, SQLE overexpression may protect cancer cells from ferroptosis.[18] The accumulation of squalene resulting from SQLE inhibition may protect cells from ferroptosis by acting as a radical trap.[19] However, the overall impact of SQLE inhibition on ferroptosis in liver cancer is an active area of research, with the potential for therapeutic exploitation.

Quantitative Analysis of SQLE Inhibitor Efficacy

The following tables summarize quantitative data from studies on SQLE inhibition in liver cancer models. While specific data for this compound is emerging, data from the well-characterized SQLE inhibitor Terbinafine, an FDA-approved drug, serves as a strong proxy.[4][5]

Table 1: In Vitro Efficacy of SQLE Inhibition on HCC Cell Lines

| Cell Line | Inhibitor | Concentration | Effect | Reference |

| NAFLD-HCC Cells | Terbinafine | 10 µM | Markedly inhibited cell growth | [4][5] |

| HKCI10 (NAFLD-HCC) | Terbinafine | 10 µM | Significant decrease in cell viability | [4] |

| BEL-7404 (HCC) | Terbinafine | 10 µM | Significant decrease in cell viability | [4] |

| Huh7 (HCC) | This compound | Not Specified | Inhibition of proliferation and migration | [10] |

Table 2: Effect of SQLE Inhibition on Protein Expression and Metabolites

| Model System | Treatment | Outcome Measure | Result | Reference |

| NAFLD-HCC Cells | Terbinafine | Cholesteryl Ester Levels | Decreased | [4][5] |

| NAFLD-HCC Cells | Terbinafine | PTEN Expression | Restored/Increased | [4][5] |

| NAFLD-HCC Cells | Terbinafine | p-AKT Levels | Inhibited/Decreased | [4][5] |

| NAFLD-HCC Cells | Terbinafine | p-mTOR Levels | Inhibited/Decreased | [4][5] |

| Huh7 Cells | This compound | PTEN Expression | Increased | [10] |

| Huh7 Cells | This compound | PI3K/AKT Activity | Inhibited | [10] |

Table 3: In Vivo Efficacy of SQLE Inhibition in Preclinical HCC Models

| Animal Model | Treatment | Key Findings | Reference |

| Xenograft Model (NAFLD-HCC cells) | Terbinafine | Attenuated tumor development | [4][5] |

| Hepatocyte-specific Sqle transgenic mice | Terbinafine | Attenuated tumor development | [4][5] |

| MASH-HCC Mouse Model | Terbinafine + anti-PD-1 | Synergistic suppression of tumor growth | [14] |

Key Experimental Protocols for Studying this compound

Investigating the effects of this compound in liver cancer requires a range of in vitro and in vivo experimental techniques.

In Vitro Methodologies

References

- 1. Ferroptosis in liver cancer: a key role of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unito.it [iris.unito.it]

- 3. High Squalene Epoxidase in Tumors Predicts Worse Survival in Patients With Hepatocellular Carcinoma: Integrated Bioinformatic Analysis on NAFLD and HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Squalene epoxidase drives NAFLD-induced hepatocellular carcinoma and is a pharmaceutical target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p53 transcriptionally regulates SQLE to repress cholesterol synthesis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy [frontiersin.org]

- 8. Squalene epoxidase (SQLE) promotes the growth and migration of the hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.uky.edu [scholars.uky.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Unraveling Key Signaling Pathways Altered in Hepatocellular Carcinoma [xiahepublishing.com]

- 14. Targeting squalene epoxidase restores anti-PD-1 efficacy in metabolic dysfunction-associated steatohepatitis-induced hepatocellular carcinoma | Gut [gut.bmj.com]

- 15. Targeting squalene epoxidase restores anti-PD-1 efficacy in metabolic dysfunction-associated steatohepatitis-induced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting squalene epoxidase restores anti-PD-1 efficacy in metabolic dysfunction-associated steatohepatitis-induced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ferroptosis in hepatocellular carcinoma: mechanisms and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Sqle-IN-1 in Sarcoma Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalene epoxidase (SQLE), a rate-limiting enzyme in the cholesterol biosynthesis pathway, has emerged as a significant prognostic biomarker and therapeutic target in various malignancies, including sarcoma. Overexpression of SQLE in sarcoma is correlated with poorer overall survival and disease-specific survival. The inhibitor, Sqle-IN-1, targets SQLE, thereby disrupting the cholesterol synthesis pathway and impinging on critical oncogenic signaling cascades. This technical guide provides an in-depth overview of the function of this compound in the context of sarcoma studies, detailing its mechanism of action, relevant signaling pathways, and comprehensive experimental protocols.

Introduction to Squalene Epoxidase (SQLE) in Sarcoma

Sarcomas, rare malignancies of mesenchymal origin, present considerable therapeutic challenges. Recent bioinformatics analyses of The Cancer Genome Atlas (TCGA) dataset have identified SQLE as a predominantly overexpressed gene in sarcoma tissues compared to normal tissues.[1] This upregulation is significantly associated with adverse clinical outcomes, including tumor multifocality and reduced survival rates, highlighting SQLE as a promising prognostic biomarker.[1]

SQLE catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the de novo synthesis of cholesterol.[2] Cancer cells, including sarcoma cells, often exhibit increased cholesterol metabolism to support rapid proliferation and membrane biogenesis. By targeting SQLE, inhibitors like this compound offer a promising strategy to disrupt these processes and impede tumor growth.

This compound: Mechanism of Action

This compound is a potent and specific inhibitor of squalene epoxidase.[3] Its primary mechanism of action is the direct inhibition of SQLE's enzymatic activity, leading to two key downstream effects:

-

Depletion of Cholesterol: By blocking the cholesterol synthesis pathway, this compound reduces the intracellular pool of cholesterol. This can disrupt the integrity of lipid rafts, which are specialized membrane microdomains essential for signal transduction, and can also limit the availability of cholesterol for new membrane formation in rapidly dividing cancer cells.

-

Accumulation of Squalene: Inhibition of SQLE leads to the upstream accumulation of its substrate, squalene. High levels of squalene can induce endoplasmic reticulum (ER) stress and trigger apoptotic pathways in cancer cells.[4]

Signaling Pathways Modulated by this compound

The anti-neoplastic effects of this compound are mediated through the modulation of key oncogenic signaling pathways. In sarcoma, the following pathways are of particular relevance:

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in sarcoma. This compound has been shown to increase the expression of the tumor suppressor PTEN, which in turn inhibits the phosphorylation and activation of PI3K and Akt.[3] This leads to the downstream suppression of mTOR and its effectors, ultimately resulting in decreased protein synthesis and cell proliferation.

TGFβ/SMAD Pathway

The Transforming Growth Factor-beta (TGFβ) signaling pathway is implicated in sarcoma progression, influencing cell proliferation, migration, and invasion. While direct modulation of the TGFβ/SMAD pathway by this compound has not been explicitly demonstrated, studies on SQLE in osteosarcoma suggest a positive regulatory role of SQLE on TGFβ1/SMAD2/3 signaling. Therefore, inhibition of SQLE by this compound is hypothesized to suppress this pro-tumorigenic pathway.

Quantitative Data on SQLE Inhibitors

While specific IC50 values for this compound in sarcoma cell lines are not yet published, data from other SQLE inhibitors in various cancer cell lines can provide a reference for expected potency. The IC50 of terbinafine, another SQLE inhibitor, varies across different cancer cell lines, often in the micromolar range.

Table 1: IC50 Values of Terbinafine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 70 | [5] |

| HCC-38 | Breast Cancer | 163 | [5] |

| H1299 | Non-Small Cell Lung Cancer | 90 | [5] |

| KB | Oral Squamous Cell Carcinoma | 0-60 (concentration-dependent decrease in cell number) | [6] |

| AGS | Gastric Cancer | Varies with FBS concentration | [7] |

| NCI-N87 | Gastric Cancer | Varies with FBS concentration | [7] |

Note: This table provides data for terbinafine as a proxy for SQLE inhibitor activity. The potency of this compound may differ.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the function of this compound in sarcoma studies.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on sarcoma cells.

Materials:

-

Sarcoma cell lines (e.g., U2OS, Saos-2 for osteosarcoma; SW872 for liposarcoma)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed sarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Western Blot Analysis for PI3K/Akt Pathway

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

-

Sarcoma cell lines

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-PTEN, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed sarcoma cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of sarcoma by targeting the metabolic vulnerability of cancer cells dependent on cholesterol synthesis. Its ability to inhibit SQLE and modulate critical oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores its potential. Further preclinical studies are warranted to establish the efficacy of this compound in various sarcoma subtypes, both in vitro and in vivo. Future research should focus on determining the precise IC50 values in a panel of sarcoma cell lines, elucidating its impact on the TGFβ/SMAD pathway, and evaluating its potential for combination therapies with existing sarcoma treatments. The detailed protocols provided in this guide offer a robust framework for researchers to explore the therapeutic utility of this compound in sarcoma.

References

- 1. SQLE is a promising prognostic and immunological biomarker and correlated with immune Infiltration in Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A chemical biology screen identifies a vulnerability of neuroendocrine cancer cells to SQLE inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting squalene epoxidase interrupts homologous recombination via the ER stress response and promotes radiotherapy efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Terbinafine inhibits oral squamous cell carcinoma growth through anti-cancer cell proliferation and anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Inhibition of Squalene Epoxidase (SQLE): A Novel Therapeutic Avenue in Pancreatic Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pancreatic cancer remains one of the most lethal malignancies, with limited effective therapeutic options. Emerging evidence has identified aberrant metabolic pathways as critical drivers of pancreatic cancer progression, offering new targets for drug development. One such target is Squalene Epoxidase (SQLE), a key rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the role of SQLE in pancreatic cancer and the therapeutic potential of its inhibition, exemplified by the effects of inhibitors like Terbinafine. While a specific inhibitor designated "Sqle-IN-1" is not prominently documented in the reviewed literature, this document will focus on the principles and outcomes of SQLE inhibition in pancreatic cancer, serving as a foundational resource for the development of novel SQLE-targeting therapeutics.

Introduction: The Role of SQLE in Pancreatic Cancer

Squalene Epoxidase (SQLE) catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in de novo cholesterol synthesis.[1] In the context of pancreatic cancer, SQLE is not merely a metabolic enzyme but a pivotal oncogenic driver.[2][3]

Key Findings:

-

Upregulation in Pancreatic Cancer: SQLE is significantly upregulated in pancreatic cancer tissues compared to normal pancreatic tissue.[1][2][4][5] High SQLE expression is correlated with poor patient outcomes and a lower overall survival rate.[2][5][6]

-

Promotion of Cancer Hallmarks: Functional studies have demonstrated that elevated SQLE expression promotes pancreatic cancer cell proliferation, migration, and invasion while inhibiting apoptosis.[1][2][3][4] Conversely, the inhibition of SQLE suppresses these malignant phenotypes.[1][2][3]

-

Tumor Growth in vivo: In preclinical mouse models, overexpression of SQLE enhances the growth of pancreatic tumor xenografts, while its inhibition or knockdown significantly blunts tumor growth.[2][4][5]

Mechanism of Action of SQLE Inhibition in Pancreatic Cancer

The anti-tumor effects of SQLE inhibition in pancreatic cancer are multi-faceted, stemming from the dual consequences of blocking the cholesterol biosynthesis pathway: the accumulation of the substrate squalene and the depletion of downstream cholesterol.

Squalene Accumulation and Endoplasmic Reticulum (ER) Stress

Inhibition of SQLE leads to a buildup of its substrate, squalene.[2][5] This accumulation induces significant endoplasmic reticulum (ER) stress, which in turn triggers apoptosis in pancreatic cancer cells.[2][3][5]

Disruption of Cholesterol-Dependent Signaling Pathways

Cholesterol is an essential component of cellular membranes, particularly lipid rafts, which are microdomains that serve as organizing centers for signaling molecules. By reducing cholesterol biosynthesis, SQLE inhibitors disrupt the integrity of lipid rafts, thereby impeding the activation of critical pro-survival signaling pathways.[2]

Key Signaling Pathways Affected by SQLE Inhibition:

-

Src/PI3K/Akt Pathway: SQLE-mediated cholesterol synthesis is crucial for the stability of lipid rafts, which facilitates the activation of the Src/PI3K/Akt signaling cascade.[2][3] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of SQLE disrupts this axis, leading to decreased cell proliferation and increased apoptosis.[2]

-

mTORC1 and TNFα/NF-κB Signaling: Studies have shown that silencing SQLE negatively impacts the mTORC1 and TNFα/NF-κB signaling pathways, both of which are implicated in pancreatic cancer cell proliferation and survival.[7]

-

lncRNA-TTN-AS1/miR-133b/SQLE Axis: The expression of SQLE is, in part, regulated by a long non-coding RNA, TTN-AS1, which acts as a sponge for miR-133b.[1] MiR-133b normally targets and suppresses SQLE expression.[1] In pancreatic cancer, lncRNA-TTN-AS1 is upregulated, leading to decreased miR-133b and consequently, increased SQLE levels.[1]

-

ERK/NF-κB Pathway: Evidence suggests that the effects of SQLE on pancreatic cancer may also be mediated through the ERK/NF-κB pathway.[1]

Modulation of the Tumor Immune Microenvironment

Recent research indicates that SQLE also plays a role in tumor immune evasion.[8][9] By metabolizing squalene, SQLE prevents its accumulation within the tumor microenvironment.[8] Accumulated squalene has been shown to inhibit the recruitment of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[8][9] Therefore, inhibition of SQLE can lead to squalene buildup, which in turn may enhance anti-tumor immunity by reducing the presence of these suppressive immune cell populations.[8][9]

Quantitative Data on SQLE Inhibition

The following tables summarize the quantitative effects of SQLE inhibition on pancreatic cancer cells from the cited literature.

Table 1: In Vitro Effects of SQLE Inhibition on Pancreatic Cancer Cell Lines

| Cell Line | Treatment | Effect | Quantitative Measure | Reference |

| AsPC-1 | SQLE shRNA | Inhibition of Proliferation | Significant decrease in cell growth | [5] |

| MIA PaCa-2 | SQLE Overexpression | Promotion of Proliferation | Significant increase in cell growth | [5] |

| CAPAN-1 | SQLE Knockdown | Inhibition of Cell Growth | Significant decrease in cell growth compared to control | [1] |

| AsPC-1 | Terbinafine (20 µmol/L) | Inhibition of Cell Growth | Significant inhibition of cell growth | [1] |

| AsPC-1 | Terbinafine (50 µmol/L) | Inhibition of Cell Growth | Stronger inhibition of cell growth than 20 µmol/L | [1] |

| AsPC-1 | SQLE shRNA | Induction of Apoptosis | Significant increase in apoptotic rate | [5] |

| MIA PaCa-2 | SQLE Overexpression | Inhibition of Apoptosis | Significant decrease in apoptotic rate | [5] |

Table 2: In Vivo Effects of SQLE Inhibition on Pancreatic Cancer Xenograft Models

| Cell Line | Treatment | Effect | Quantitative Measure | Reference |

| AsPC-1 | SQLE Knockdown | Reduced Tumor Growth | Significantly blunted tumor growth and weight | [5] |

| T3M4 | SQLE Knockdown | Reduced Tumor Growth | Significantly blunted tumor growth and weight | [5] |

| MIA PaCa-2 | SQLE Overexpression | Enhanced Tumor Growth | Increased tumor growth and weight | [5] |

| PANC-1 | SQLE Overexpression | Enhanced Tumor Growth | Increased tumor growth and weight | [5] |

| T3M4 | Terbinafine | Tumor Regression | Synergistic effect with gemcitabine, leading to tumor regression | [4] |

| AsPC-1 | Terbinafine | Tumor Regression | Synergistic effect with gemcitabine, leading to tumor regression | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on SQLE in pancreatic cancer.

Cell Culture and Transfection

-

Cell Lines: Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, AsPC-1, BxPC-3, T3M4) and a normal pancreatic ductal epithelial cell line (e.g., HPNE) are commonly used.[1][5]

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified environment.[5]

-

Transfection: For overexpression or knockdown studies, lentiviral vectors containing the SQLE gene or shRNA targeting SQLE are transfected into the cells.[1][5] Transfection reagents like jetPRIME are used according to the manufacturer's protocol.[10]

Cell Proliferation Assays

-

CCK-8 Assay: Cells are seeded in 96-well plates (3 x 10³ cells/well). At various time points (e.g., every 24 hours), CCK-8 reagent is added to each well. After incubation, the absorbance at 450 nm is measured using a microplate reader to determine cell viability.[1]

-

Colony Formation Assay: Cells are seeded in 6-well plates at a low density (e.g., 1000 cells/well) and cultured for approximately two weeks. The resulting colonies are fixed with methanol, stained with 0.1% crystal violet, and counted.[1]

Apoptosis Assay

-

Flow Cytometry: Cells are harvested, washed, and resuspended in a binding buffer. They are then stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.[5]

Western Blotting

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against SQLE and other proteins of interest (e.g., Akt, p-Akt, Src, p-Src, Caspase-3), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]

In Vivo Xenograft Studies

-

Animal Model: Athymic nude mice are commonly used for subcutaneous xenograft models.[5] For studies involving the immune system, immunocompetent syngeneic models are employed.[8][9]

-

Tumor Cell Implantation: A suspension of pancreatic cancer cells (e.g., 3-5 x 10⁶ cells) in a mixture of PBS and Matrigel is injected subcutaneously into the flank of the mice.[5]

-